molecular formula C32H30N2O6 B12026549 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767335-89-7

4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12026549
CAS No.: 767335-89-7
M. Wt: 538.6 g/mol
InChI Key: CJDSHLDHZGOSPH-QNKGDIEWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of Benzyloxyphenol: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form benzyloxyphenol.

    Formation of Benzyloxyphenoxypropanoyl: Benzyloxyphenol is then reacted with propanoyl chloride to form benzyloxyphenoxypropanoyl.

    Formation of Carbohydrazonoyl Intermediate: The benzyloxyphenoxypropanoyl compound is then reacted with hydrazine to form the carbohydrazonoyl intermediate.

    Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 4-ethoxybenzoic acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of automated reactors and continuous flow systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed:

Scientific Research Applications

4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767335-89-7

Molecular Formula

C32H30N2O6

Molecular Weight

538.6 g/mol

IUPAC Name

[4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C32H30N2O6/c1-3-37-27-15-11-26(12-16-27)32(36)40-30-13-9-24(10-14-30)21-33-34-31(35)23(2)39-29-19-17-28(18-20-29)38-22-25-7-5-4-6-8-25/h4-21,23H,3,22H2,1-2H3,(H,34,35)/b33-21+

InChI Key

CJDSHLDHZGOSPH-QNKGDIEWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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